![molecular formula C24H27ClN2O2S B1240224 Zuclopenthixol acetate CAS No. 85721-05-7](/img/structure/B1240224.png)
Zuclopenthixol acetate
描述
醋酸 zuclopenthixol 是一种典型的抗精神病药物,主要用于治疗精神分裂症和其他精神病。 它是一种硫代黄酮衍生物,以其在管理患者急性精神病发作和攻击性行为方面的有效性而闻名 。 醋酸 zuclopenthixol 可多种剂型,包括口服片剂和肌内注射 .
准备方法
合成路线和反应条件
醋酸 zuclopenthixol 的合成涉及多个步骤,从制备硫代黄酮核心开始。 该过程通常包括以下步骤 :
硫代黄酮核心的形成: 合成从制备 2-氯-9H-硫代黄酮-9-酮开始,然后将其与各种试剂反应以形成硫代黄酮核心。
取代反应: 硫代黄酮核心经历取代反应以引入哌嗪部分。这涉及硫代黄酮核心与 1-(2-羟乙基)哌嗪的反应。
Zuclopenthixol 的形成: 最后一步涉及将取代的硫代黄酮与适当的试剂反应以形成 zuclopenthixol。然后将该化合物酯化以生成醋酸 zuclopenthixol。
工业生产方法
醋酸 zuclopenthixol 的工业生产涉及优化反应条件以实现高收率和纯度。该过程包括:
化学反应分析
反应类型
醋酸 zuclopenthixol 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成降解产物。
还原: 还原反应可以改变硫代黄酮核心,影响该化合物的药理特性。
常用的试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢和其他过氧化物。
还原剂: 硼氢化钠和其他氢化物。
取代剂: 各种烷基化剂和亲核试剂.
主要形成的产物
科学研究应用
Clinical Applications
1. Treatment of Acute Psychosis:
- Indications: Zuclopenthixol acetate is primarily used for treating acute episodes of schizophrenia and mania. It has been shown to effectively reduce symptoms such as hallucinations, delusions, and aggressive behavior .
- Mechanism of Action: The compound works by restoring the balance of neurotransmitters in the brain, particularly dopamine, which is often dysregulated in psychotic disorders .
2. Management of Acute Aggression:
- Clinical Use: Studies have demonstrated that this compound can be effective in managing acute aggression or violence associated with serious mental illnesses. Its rapid sedative effect makes it suitable for emergency settings .
- Efficacy: Research indicates that this compound provides early sedation with low levels of neurological side effects compared to other antipsychotics like haloperidol .
3. Long-Term Management:
- While primarily used for acute situations, there are indications that lower doses may help manage chronic symptoms in community settings, potentially reducing hospitalization needs .
Case Studies
Case Study 1: Recurrent Pretibial Edema
- A 53-year-old male with bipolar disorder developed bilateral pretibial edema following repeated this compound injections. Despite extensive medical evaluations showing no underlying pathological causes, the relationship between the drug and edema was deemed probable based on the Naranjo Adverse Reaction Probability Scale . The edema resolved spontaneously after discontinuation of the medication.
Case Study 2: Efficacy in Acute Mania
- In a clinical setting, patients exhibiting manic symptoms were treated with this compound. Results showed significant reductions in manic symptoms within days of treatment initiation, highlighting its utility as a rapid intervention for acute episodes .
Comparative Data
Aspect | This compound | Haloperidol |
---|---|---|
Onset of Action | Rapid (2 hours) | Moderate (1-2 hours) |
Duration of Effect | 24-48 hours | Varies (up to 24 hours) |
Side Effects | Low neurological effects | Higher risk of EPS |
Indications | Acute psychosis, mania | Broad psychotic disorders |
作用机制
醋酸 zuclopenthixol 通过拮抗脑中的多巴胺受体,特别是 D1 和 D2 受体,发挥作用。 这种拮抗作用降低了多巴胺的活性,多巴胺是一种参与调节情绪、行为和认知的神经递质 。 此外,醋酸 zuclopenthixol 对 α1-肾上腺素能受体和 5-HT2 受体具有高亲和力,这有助于其抗精神病和镇静作用 .
相似化合物的比较
类似化合物
醋酸 zuclopenthixol 与其他基于硫代黄酮的抗精神病药相似,包括:
Clopenthixol: Zuclopenthixol 衍生自的母体化合物.
Flupenthixol: 另一种具有类似抗精神病特性的硫代黄酮衍生物.
Chlorprothixene: 一种具有类似药理作用的相关化合物.
独特性
醋酸 zuclopenthixol 在其抗精神病和镇静作用的组合中是独一无二的,使其特别适用于管理急性精神病发作和攻击性行为。 它对多种受体类型的高亲和力有助于其广泛的作用范围 .
生物活性
Zuclopenthixol acetate is an antipsychotic medication belonging to the thioxanthene class, primarily used in the management of acute psychosis, including schizophrenia and mania. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and associated side effects, supported by data tables and case studies.
This compound primarily functions as a dopamine receptor antagonist , specifically targeting D1 and D2 receptors. It also exhibits significant antagonistic effects on alpha-1 adrenergic receptors and 5-HT2 serotonin receptors. Its pharmacological profile includes:
- Dopamine Receptor Antagonism : Blocks D1 and D2 receptors, reducing dopaminergic activity linked to psychotic symptoms.
- Alpha-1 Adrenergic Receptor Antagonism : May contribute to its sedative effects.
- Serotonin Receptor Antagonism : Involvement in mood stabilization and reduction of psychotic symptoms.
The compound's high protein binding (98-99%) and extensive volume of distribution (20 L/kg) indicate its significant interaction with body tissues, influencing both efficacy and side effects .
Pharmacokinetics
The pharmacokinetics of this compound reveal critical insights into its absorption, metabolism, and elimination:
Parameter | Value |
---|---|
Absorption | Slow release from depot |
Metabolism | Sulphoxidation, N-dealkylation |
Elimination Half-life | Approximately 24 hours |
Route of Elimination | Primarily renal |
Upon intramuscular injection, the decanoate ester form allows for prolonged action, with effects lasting up to 72 hours .
Comparative Studies
A systematic review assessed the effectiveness of this compound in treating acute schizophrenia compared to other antipsychotics. Key findings include:
- Sedation Onset : this compound users experienced earlier sedation than those on haloperidol (OR 0.18, CI 0.04-0.93) at four hours post-administration.
- Efficacy in Aggression Management : No significant differences were found in controlling aggressive or disorganized behavior compared to standard treatments .
Case Studies
- Case of Bipolar Disorder : A 53-year-old male developed bilateral pretibial edema after multiple injections of this compound. Despite this adverse effect, his manic symptoms improved significantly during treatment .
- Huntington's Disease Patient : A 58-year-old man with agitation due to Huntington's disease was treated successfully with this compound without significant side effects apart from transient fluid retention .
Side Effects
This compound is associated with several side effects, predominantly extrapyramidal symptoms such as:
- Tremor
- Rigidity
- Akathisia
- Dystonia
Other reported adverse effects include sedation and potential metabolic changes leading to conditions like fluid retention or edema .
属性
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUOBQMCDIVPQ-IOXNKQMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235032 | |
Record name | Zuclopenthixol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85721-05-7 | |
Record name | Zuclopenthixol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。